2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate

Descripción general

Descripción

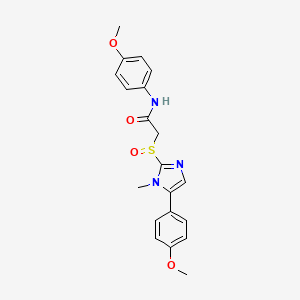

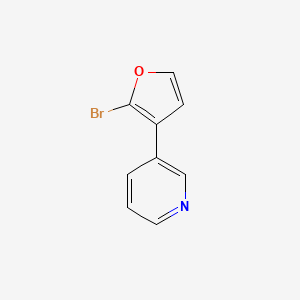

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate is a chemical compound with the CAS Number: 435345-04-3 . It has a molecular weight of 316.33 . The IUPAC name for this compound is 2,2-difluoro-2-(2-pyridinyl)ethanamine benzenesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.33 . It is a solid at room temperature . The storage temperature for this compound is in a refrigerator . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación

Pseudo Vilsmeier Reagents for CC Bond Formation

A study by Chu-Yi Yu, David L. Taylor, and O. Meth–Cohn (1999) demonstrated the utility of 2-Fluoro- and 2,6-difluoropyridine derivatives, which are related to 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate, in the regiospecific formation of CC bonds in pyridines. These compounds undergo specific mono- or disubstitution, leading to the production of keto-1,2,3,6-tetrahydropyridines, which can be further modified to ketopyridines or ketopiperidines. This highlights the potential for selective synthesis strategies in medicinal chemistry and materials science (Chu-Yi Yu et al., 1999).

Pyrrolidinium Ionic Liquids in Catalysis

Research by Jin‐Hong Lin et al. (2009) introduced pyrrolidinium-based salts, including ones similar to 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate, as efficient catalysts and recyclable reaction mediums for Friedel–Crafts alkylations. The study underscores the versatility of such fluorine-containing compounds in promoting chemical transformations, which could be advantageous in developing sustainable and green chemical processes (Jin‐Hong Lin et al., 2009).

Palladium(II) Difluoro Complexes

V. Grushin and W. Marshall (2009) explored the synthesis and thermal decomposition of trans-difluoro complexes of palladium(II), which are structurally related to the subject compound. Their findings provide insight into the mechanisms of C-F bond formation and the potential for developing novel catalytic systems for fluoroorganic synthesis, which is crucial for pharmaceutical and agrochemical industries (V. Grushin et al., 2009).

Synthesis of Trifluoromethyl-substituted Pyridines

The work by F. Cottet and M. Schlosser (2002) on the synthesis of trifluoromethyl-substituted pyridines via displacement of iodide demonstrates the reactivity and utility of fluorinated pyridine derivatives in organic synthesis. This methodology opens avenues for the design and synthesis of novel compounds with potential applications in drug development and material science (F. Cottet et al., 2002).

Difluoromethanesulfonyl Hypervalent Iodonium Ylides in Synthesis

Research by S. Arimori et al. (2016) highlighted the use of difluoromethanesulfonyl hypervalent iodonium ylides, similar in reactivity to the compound of interest, for electrophilic difluoromethylthiolation reactions. This study showcases the potential of fluorinated reagents in introducing fluorine-containing functional groups, a key aspect in the development of molecules with enhanced pharmacological properties (S. Arimori et al., 2016).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Propiedades

IUPAC Name |

benzenesulfonic acid;2,2-difluoro-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXBFLRLZSAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate | |

CAS RN |

435345-04-3 | |

| Record name | 2,2-DIFLUORO-2-PYRIDIN-2-YL-ETHYLAMINE BENZENESULPHONATE, (1:1 SALT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

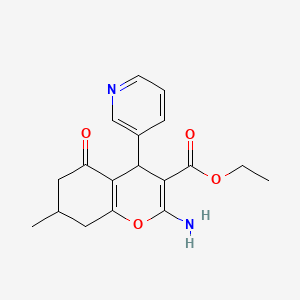

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

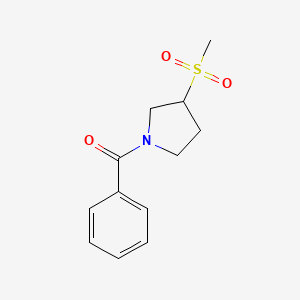

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)

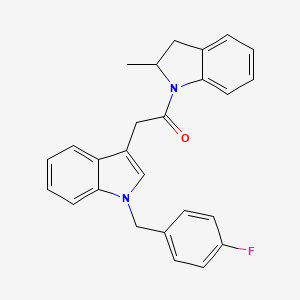

![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)

![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)